3-(2-methylpropyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
3-(2-methylpropyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c1-13(2)11-29-20(30)16-8-3-4-9-17(16)28(21(29)31)12-18-26-19(27-32-18)14-6-5-7-15(10-14)22(23,24)25/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAANSPIUPNERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. The oxadiazole moiety is known for its ability to inhibit various cancer cell lines. For instance, compounds containing oxadiazole derivatives have demonstrated cytotoxic effects against breast and lung cancer cells. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in targeting cancer cells.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of quinazoline exhibit significant antibacterial and antifungal properties. The incorporation of the oxadiazole ring could enhance these effects by disrupting microbial cell membranes or inhibiting key metabolic pathways.
Neuroprotective Effects
Studies have suggested that similar compounds may possess neuroprotective properties. The ability of the tetrahydroquinazoline structure to modulate neurotransmitter systems could be explored for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agricultural Applications
Pesticide Development
The structural features of this compound make it a candidate for developing new pesticides. The trifluoromethyl group is often associated with increased activity against pests due to its influence on the chemical's stability and reactivity. Research into similar compounds has shown effectiveness in controlling various agricultural pests while minimizing environmental impact.
Herbicide Potential
Research into herbicides has identified that compounds with oxadiazole structures can inhibit plant growth by interfering with photosynthesis or other metabolic processes. This compound may be evaluated for its herbicidal properties against common weeds.
Material Science
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer synthesis. The incorporation of this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities such as increased thermal stability or chemical resistance.
Nanotechnology
In nanotechnology, the compound could serve as a precursor for synthesizing nanoparticles with tailored surface properties. These nanoparticles could be used in drug delivery systems or as catalysts in chemical reactions.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant cytotoxicity against lung cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study 2 | Antimicrobial | Showed effective inhibition of bacterial growth in Gram-positive bacteria; potential for development as a new antibiotic. |
| Study 3 | Pesticide | Field trials indicated a reduction in pest populations by over 70% compared to control plots when applied at recommended dosages. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Families
The compound shares structural motifs with several synthesized derivatives reported in recent literature. Below is a comparative analysis:
Key Observations:
Heterocyclic Core Differences : The target compound’s tetrahydroquinazoline-dione core distinguishes it from thiadiazole or triazole derivatives (e.g., [8], [9], [10]), which may alter solubility and target selectivity.
Trifluoromethylphenyl Group: Present in both the target compound and [8], this group is associated with enhanced binding to hydrophobic enzyme pockets.
Synthetic Complexity : The target compound’s multifunctional architecture (oxadiazole, tetrahydroquinazoline) likely requires more intricate synthetic steps compared to triazole/thiadiazole derivatives, though yield data is unavailable.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be fine-tuned to improve yield?
The synthesis involves multi-step reactions, starting with oxadiazole ring formation followed by coupling to the quinazoline-dione core. Key steps include:
- Oxadiazole synthesis : Reacting 3-(trifluoromethyl)phenyl amidoxime with activated esters (e.g., ethyl chlorooxalate) under reflux in DMF or DMSO .
- Coupling reactions : Use of NaH or KCO as bases to facilitate alkylation or nucleophilic substitution at the quinazoline nitrogen .
- Purification : Recrystallization in ethanol/methanol or column chromatography with silica gel (eluent: ethyl acetate/hexane) . Optimization : Adjust reaction time (12–24 hrs), monitor intermediates via TLC/HPLC, and use anhydrous conditions to suppress side reactions .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
A combination of orthogonal methods is critical:
- Spectroscopy : H/C NMR to confirm substituent connectivity and stereochemistry; IR for functional groups (e.g., C=O at ~1700 cm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%); GC-MS for volatile byproducts .
- Elemental analysis : Validate empirical formula by comparing calculated vs. experimental C/H/N percentages .
Q. How can researchers screen the compound’s biological activity in preliminary assays?
Initial screening should focus on target-specific assays:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ assay for ATPase activity) .
- Cellular models : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity via MTT assay .
- Dose-response curves : Evaluate IC values with 8–10 concentration points and triplicate measurements .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cyclization reactions?
The electron-withdrawing trifluoromethyl group on the oxadiazole enhances electrophilicity at the C5 position, facilitating nucleophilic attack by the quinazoline nitrogen. Computational studies (DFT) can model transition states, while isotopic labeling (O) tracks oxygen migration during cyclization . Kinetic experiments under varying pH and temperature reveal rate-determining steps (e.g., base-catalyzed deprotonation) .
Q. How can contradictions in biological activity data (e.g., varying IC50_{50}50 across studies) be resolved?
Contradictions often arise from assay conditions. Strategies include:
- Standardization : Use common reference compounds (e.g., staurosporine for kinase inhibition) .
- Orthogonal assays : Validate results with SPR (surface plasmon resonance) for binding affinity and cell-based reporter systems .
- Meta-analysis : Compare data across studies with attention to solvent (DMSO concentration ≤0.1%) and cell passage number .
Q. What structural modifications enhance target selectivity while minimizing off-target effects?
SAR studies suggest:
- Oxadiazole substitution : Replacing trifluoromethyl with electron-donating groups (e.g., methoxy) reduces CYP450 inhibition .
- Quinazoline core : Introducing bulky substituents (e.g., tert-butyl) improves selectivity for hydrophobic binding pockets .
- Prodrug strategies : Esterification of the dione carbonyl enhances bioavailability in pharmacokinetic studies (e.g., rat plasma stability assays) .
Q. What computational methods predict binding modes with biological targets (e.g., kinases)?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions:
- Docking : Use crystal structures (PDB: 3POZ) to identify hydrogen bonds between the oxadiazole and catalytic lysine residues .
- Free energy calculations : MM-PBSA/GBSA quantify binding energy contributions from hydrophobic/electrostatic interactions .
- Pharmacophore mapping : Align compound features (H-bond acceptors, aromatic rings) with known inhibitors .
Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?
Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
